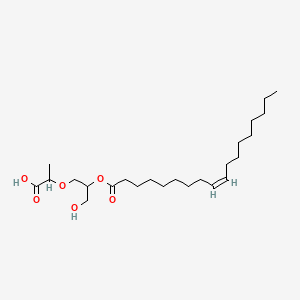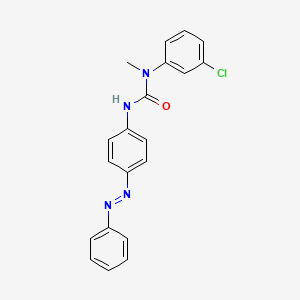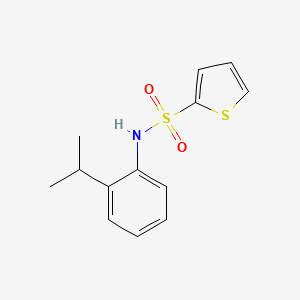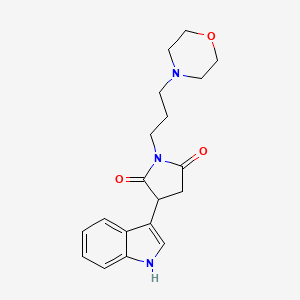
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide is a complex organic compound that features an indole ring, a morpholine ring, and a succinimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a morpholine group.
Formation of the Succinimide Moiety: The succinimide group can be introduced through the reaction of the indole-morpholine intermediate with succinic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the morpholine and succinimide moieties can modulate the compound’s overall activity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Indol-3-yl)succinimide: Lacks the morpholine ring, which may result in different biological activities and chemical reactivity.
N-(3-Morpholinopropyl)succinimide: Lacks the indole ring, which may affect its interaction with biological receptors.
2-(Indol-3-yl)-N-(2-hydroxyethyl)succinimide: Contains a hydroxyethyl group instead of a morpholinopropyl group, which may influence its solubility and reactivity.
Uniqueness
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide is unique due to the presence of both the indole and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
3670-97-1 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H23N3O3/c23-18-12-15(16-13-20-17-5-2-1-4-14(16)17)19(24)22(18)7-3-6-21-8-10-25-11-9-21/h1-2,4-5,13,15,20H,3,6-12H2 |
InChI Key |
IBZWAXUGWLELNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
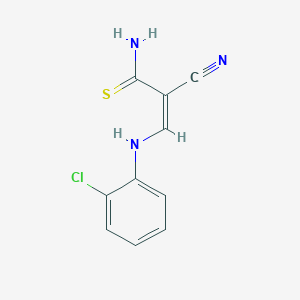
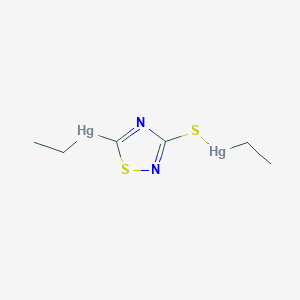
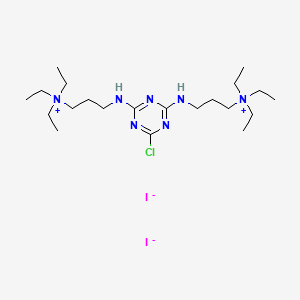
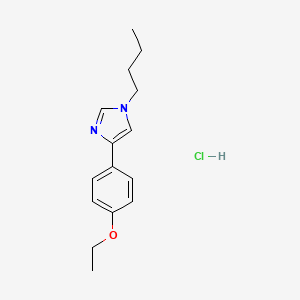
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
